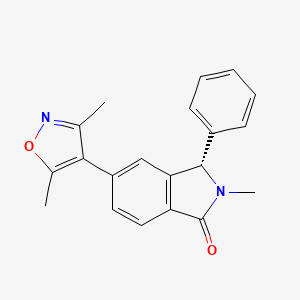
(3~{s})-5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-Methyl-3-Phenyl-3~{h}-Isoindol-1-One
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PNZ5 is an isoxazole-based pan-BET (bromodomain and extra-terminal domain) inhibitor. It demonstrates potent activity and high selectivity, comparable to the well-established (+)-JQ1. PNZ5 exhibits a dissociation constant (KD) of 5.43 nM for BRD4 (1), making it a highly effective compound for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PNZ5 involves the formation of an isoxazole ring, which is a crucial structural component for its activity. The specific synthetic routes and reaction conditions for PNZ5 are proprietary and not publicly disclosed in detail. it is known that the synthesis involves multiple steps, including the formation of the isoxazole core and subsequent functionalization to achieve the desired selectivity and potency .
Industrial Production Methods
Industrial production methods for PNZ5 are not widely documented, as it is primarily used for research purposes. The compound is typically synthesized in specialized laboratories with the capability to handle complex organic synthesis and purification processes .
Analyse Des Réactions Chimiques
Types of Reactions
PNZ5 undergoes various chemical reactions, including:
Oxidation: PNZ5 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the isoxazole ring.
Substitution: PNZ5 can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups
Common Reagents and Conditions
Common reagents used in the reactions involving PNZ5 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of PNZ5, while substitution reactions can produce a variety of functionalized isoxazole compounds .
Applications De Recherche Scientifique
PNZ5 has a wide range of scientific research applications, including:
Chemistry: PNZ5 is used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: It is employed in biological research to investigate the function of BET proteins in cellular processes and gene regulation.
Medicine: PNZ5 is explored for its potential therapeutic applications, particularly in cancer research, where BET inhibitors have shown promise in inhibiting tumor growth.
Industry: While primarily a research compound, PNZ5’s insights into BET inhibition can inform the development of new industrial applications and therapeutic agents
Mécanisme D'action
PNZ5 exerts its effects by inhibiting BET proteins, specifically targeting the bromodomains of BRD4. The inhibition of BET proteins disrupts the interaction between BET proteins and acetylated histones, leading to changes in gene expression. This mechanism is particularly relevant in cancer research, where BET inhibition can result in the suppression of oncogenic pathways .
Comparaison Avec Des Composés Similaires
PNZ5 is similar to other BET inhibitors, such as (+)-JQ1. Both compounds exhibit high selectivity and potency in inhibiting BET proteins. PNZ5 is unique due to its isoxazole-based structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Other similar compounds include:
(+)-JQ1: A well-established BET inhibitor with a similar mechanism of action.
I-BET762: Another BET inhibitor with comparable selectivity and potency.
OTX015: A clinical-stage BET inhibitor with applications in cancer therapy
PNZ5’s unique structure and high selectivity make it a valuable tool in scientific research and a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C20H18N2O2 |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(3S)-5-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methyl-3-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C20H18N2O2/c1-12-18(13(2)24-21-12)15-9-10-16-17(11-15)19(22(3)20(16)23)14-7-5-4-6-8-14/h4-11,19H,1-3H3/t19-/m0/s1 |
Clé InChI |
CHAKVDDAHQGTLR-IBGZPJMESA-N |
SMILES isomérique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N([C@H]3C4=CC=CC=C4)C |
SMILES canonique |
CC1=C(C(=NO1)C)C2=CC3=C(C=C2)C(=O)N(C3C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


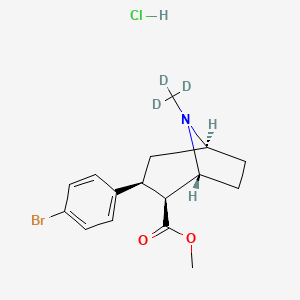
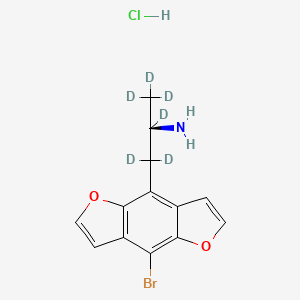
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)

![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
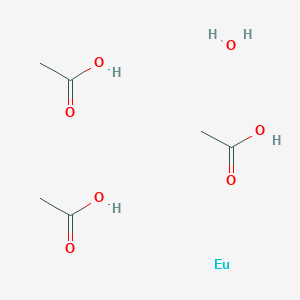
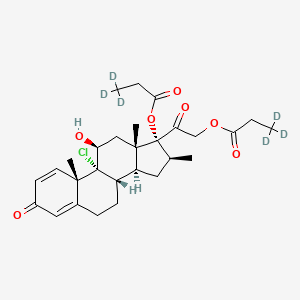

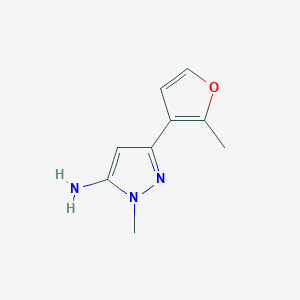
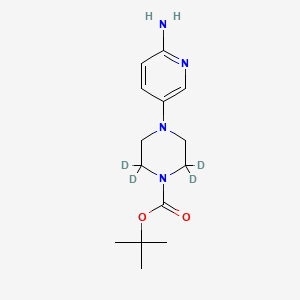
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
![3-[1-(3-Chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B12429617.png)
